molecular formula C17H16O4S B1612116 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate CAS No. 26278-25-1

2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate

Cat. No. B1612116
CAS RN: 26278-25-1
M. Wt: 316.4 g/mol
InChI Key: OEJOFPWUQPRTDR-UHFFFAOYSA-N
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Description

“2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C17H16O4S12. It is used in laboratory chemicals3.



Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years. Various methods have been reported, including metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents4. Other methods include the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis4. However, specific synthesis methods for “2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate” are not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate” consists of 17 carbon atoms, 16 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom12. The average mass is 316.371 Da and the monoisotopic mass is 316.076935 Da2.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate”. However, benzofuran derivatives in general have been reported to undergo various chemical reactions, including cyclization, isomerization, and metathesis4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate” are not explicitly mentioned in the literature. However, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)3.


Safety And Hazards

“2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed3.


Future Directions

There is limited information available on the future directions of “2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate”. However, benzofuran derivatives in general have been reported to have potential applications in the treatment of various diseases due to their diverse pharmacological activities6.


properties

IUPAC Name

2-(1-benzofuran-3-yl)ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4S/c1-13-6-8-15(9-7-13)22(18,19)21-11-10-14-12-20-17-5-3-2-4-16(14)17/h2-9,12H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJOFPWUQPRTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=COC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597891
Record name 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate

CAS RN

26278-25-1
Record name 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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